

An In-Depth Technical Guide to the Pharmacology and Toxicology of Ditolylguanidine (DTG)

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Compound of Interest

Compound Name: *Ditolylguanidine*

Cat. No.: *B1662265*

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Abstract

1,3-Di-o-tolylguanidine (DTG) is a synthetic, non-opiate compound widely utilized as a high-affinity ligand for sigma receptors. It exhibits roughly equal affinity for both sigma-1 (σ_1) and sigma-2 (σ_2) receptor subtypes, making it a valuable pharmacological tool for elucidating the physiological roles of these enigmatic proteins. This technical guide provides a comprehensive overview of the pharmacology and toxicology of DTG, with a focus on its mechanism of action, binding characteristics, and effects on various biological systems. Detailed methodologies for key experimental procedures are provided, alongside a quantitative summary of its binding affinities and toxicological profile.

Pharmacology

Mechanism of Action

The primary mechanism of action of **Ditolylguanidine** is its function as an agonist at both sigma-1 and sigma-2 receptors.[1][2] Unlike classical G protein-coupled receptors, the sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling.[3][4] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also involved in cellular signaling and homeostasis.[3][5]

DTG's interaction with these receptors leads to the modulation of various downstream signaling pathways, influencing neuronal excitability, cell survival, and proliferation.

Receptor Binding Affinity

DTG is characterized by its high affinity for both sigma receptor subtypes. The binding affinity is typically determined through radioligand binding assays.

Receptor Subtype	Radioligand	Tissue/Cell Line	K _i (nM)	IC ₅₀ (nM)	Reference
Sigma-1 (σ ₁)	--INVALID-LINK--- Pentazocine	Guinea Pig Brain	69	-	[2]
Sigma-2 (σ ₂)	[³ H]DTG	Rat Liver	21	-	[2]
Sigma-1 (σ ₁)	--INVALID-LINK--- Pentazocine	Rat Brain	35.5	-	[6]
Sigma-2 (σ ₂)	[³ H]DTG	Rat Liver	39.9	-	[6]
Sigma-2 (σ ₂)	[¹²⁵ I]RHM-4	SD Rat Liver Membranes	-	9.45 (K ^d)	[6]
Small Cell Lung Cancer Cells (NCI-N417)	-	-	-	100	[2]
Small Cell Lung Cancer Cells (NCI-H209)	-	-	-	90	[2]

Pharmacological Effects

The agonistic activity of DTG at sigma receptors elicits a range of pharmacological effects, including:

- **Antinociception:** DTG has been shown to produce antinociceptive effects in animal models of pain, such as the tail-flick test.[\[7\]](#)
- **Neuroprotection:** Studies have indicated that DTG may offer neuroprotective effects in models of ischemia.
- **Antidepressant-like Effects:** In behavioral models of depression, such as the forced swim test, DTG has demonstrated antidepressant-like activity.

Toxicology

The toxicological profile of **Ditolylguanidine** has been evaluated through various in vitro and in vivo studies.

Acute Toxicity

The median lethal dose (LD₅₀) is a common measure of acute toxicity.

Route of Administration	Animal Model	LD ₅₀	Reference
Oral	Rat	1134 mg/kg	[8]
Oral	Mouse	870.9 mg/kg	[7]
Intraperitoneal	Rat	57.5 mg/kg	[7]
Intraperitoneal	Mouse	104.7 mg/kg	[7]

Genotoxicity

The mutagenic potential of a compound is often assessed using the Ames test, which utilizes bacterial strains to detect gene mutations. While a specific Ames test protocol for DTG is not readily available in the provided search results, the general procedure is outlined in the experimental protocols section.

Cytotoxicity

In vitro cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a substance that is toxic to cells. DTG has been shown to inhibit the growth of certain cancer cell lines.^[2]

Experimental Protocols

Radioligand Binding Assay ($[^3\text{H}]\text{DTG}$)

This protocol outlines a competitive inhibition assay to determine the binding affinity of a test compound for sigma-2 receptors using $[^3\text{H}]\text{DTG}$.

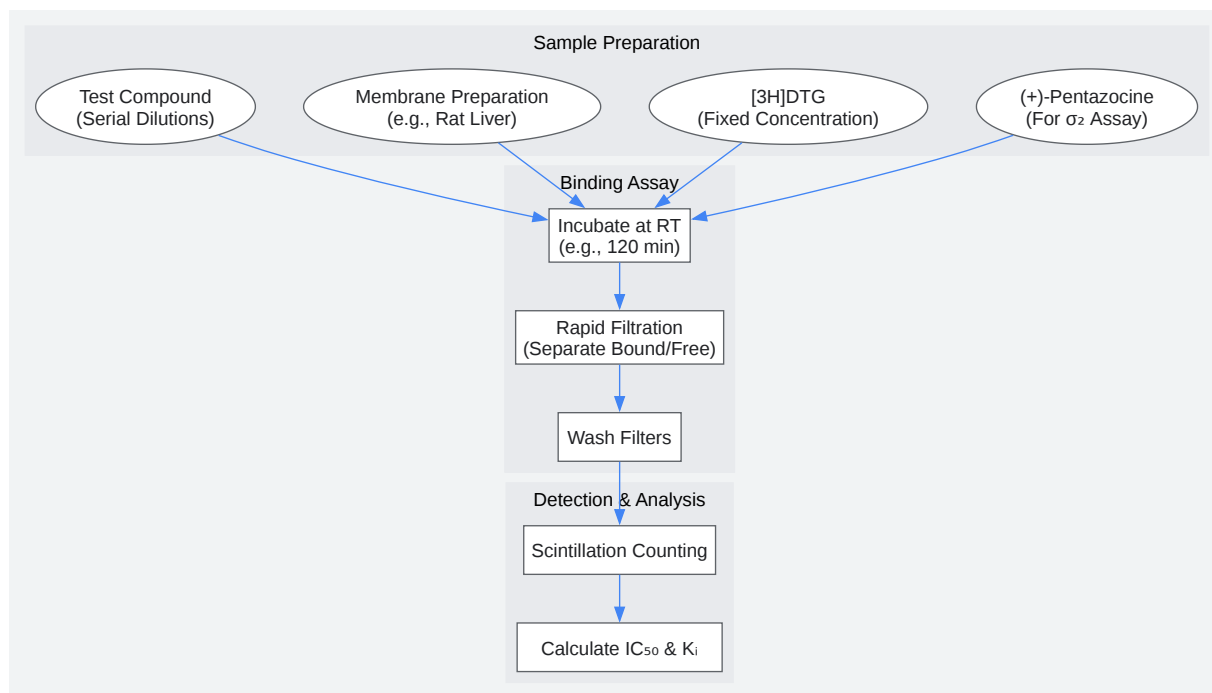
Materials:

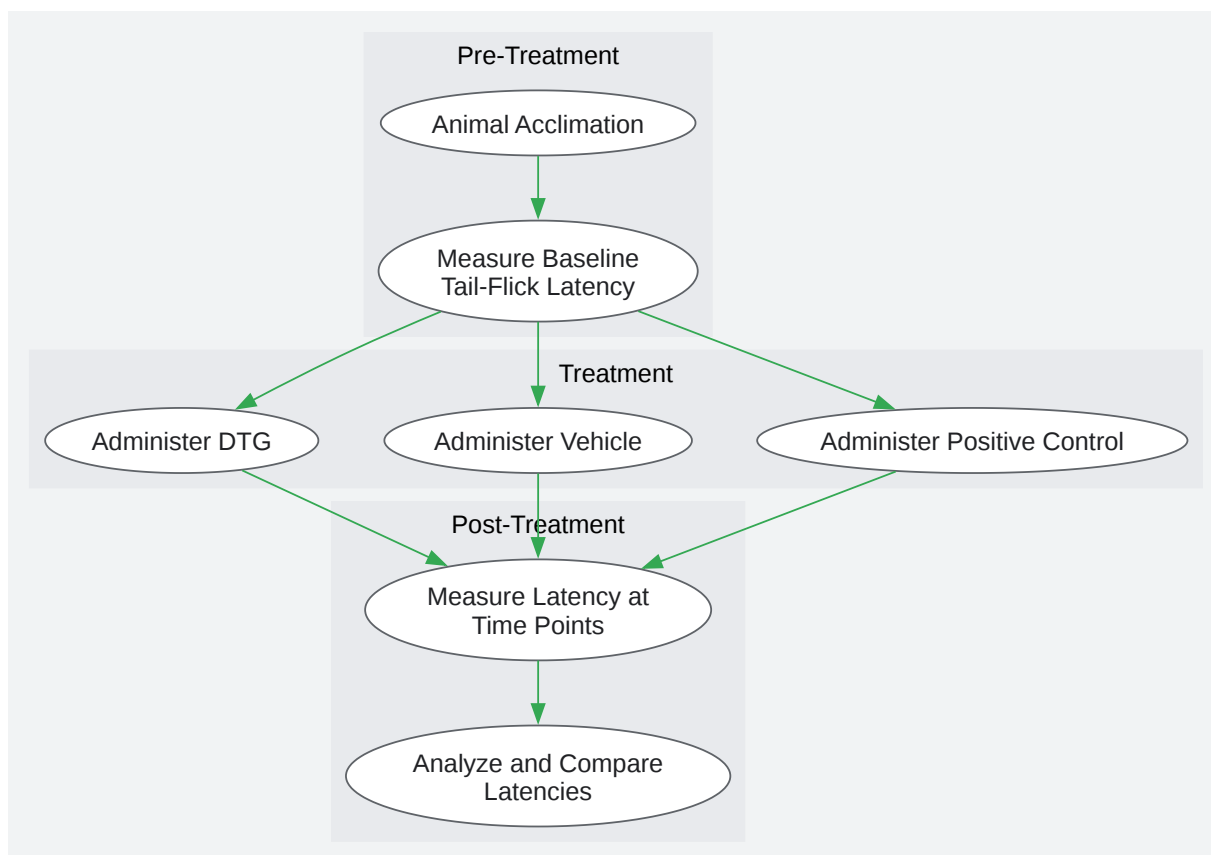
- $[^3\text{H}]\text{DTG}$ (radioligand)
- Unlabeled DTG (for non-specific binding)
- Test compound
- (+)-Pentazocine (to mask sigma-1 receptors)
- Rat liver membrane preparation
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well plates
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

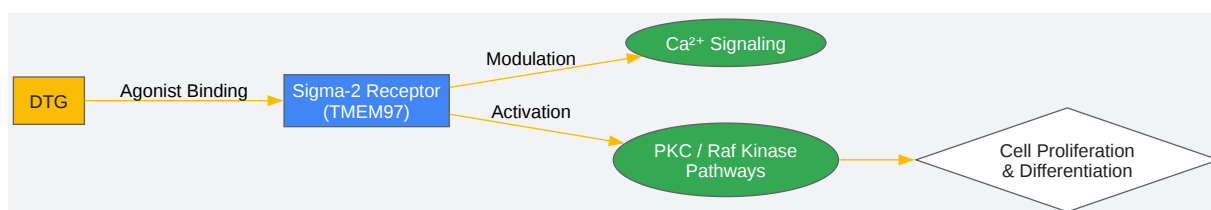
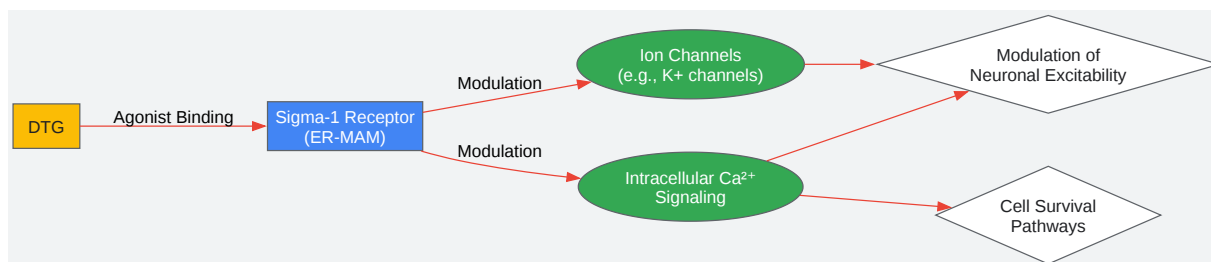
Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of (+)-pentazocine (e.g., 100 nM) to all wells except those for total binding.

- Add the rat liver membrane preparation to each well.
- Initiate the binding reaction by adding a fixed concentration of [^3H]DTG (e.g., 5 nM) to all wells.
- For determining non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 μM) to designated wells.
- Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC_{50} and K_i values.







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